molecular formula C13H17ClN2O3 B14881198 Tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate

Tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate

Cat. No.: B14881198
M. Wt: 284.74 g/mol
InChI Key: KYBOPXDQBUFWES-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the preparation of a chloropyrimidine intermediate, followed by the introduction of the cyclopropyl and methoxy groups through substitution reactions. The final step often involves the esterification of the carboxylate group with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can be further esterified with different alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Esterification and Hydrolysis: Acidic or basic conditions are used for esterification and hydrolysis, with reagents like sulfuric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylic acid
  • Tert-butyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate
  • 6-Chloro-2-cyclopropyl-5-methoxypyrimidine

Uniqueness

Tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(17)8-9(18-4)10(14)16-11(15-8)7-5-6-7/h7H,5-6H2,1-4H3

InChI Key

KYBOPXDQBUFWES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NC(=N1)C2CC2)Cl)OC

Origin of Product

United States

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